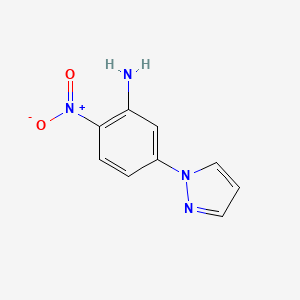
4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide
Vue d'ensemble
Description
4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of this compound includes a bromine atom at the 4-position, a fluorine atom at the 3-position, and two ethyl groups attached to the nitrogen atom of the sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and diethylamine.
Sulfonylation: The aniline derivative undergoes sulfonylation with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. This reaction forms the sulfonamide intermediate.
N-Alkylation: The sulfonamide intermediate is then subjected to N-alkylation using diethylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for sulfonylation and N-alkylation steps, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous solutions.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of sulfinamides or thiols.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Applications De Recherche Scientifique
4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes or proteins.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes or receptors. The sulfonamide group mimics the structure of natural substrates or cofactors, allowing the compound to bind to the active site of the target enzyme or receptor, thereby blocking its activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N,N-diethylbenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
4-fluoro-N,N-diethylbenzenesulfonamide: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
N,N-diethyl-3-fluorobenzenesulfonamide: Lacks the bromine atom, potentially altering its reactivity and interactions.
Uniqueness
4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets. The dual halogenation can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design and other applications.
Propriétés
IUPAC Name |
4-bromo-N,N-diethyl-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZRTJFWXAIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

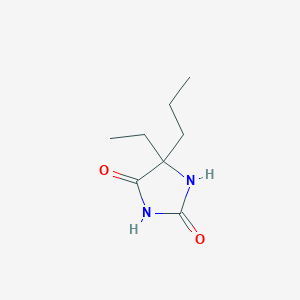
![(2R)-5-amino-2-[(2-azaniumylacetyl)amino]-5-oxopentanoate](/img/structure/B8015174.png)
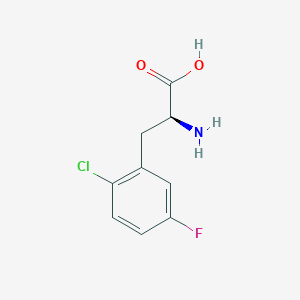
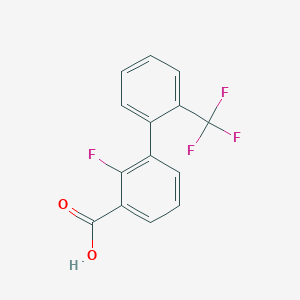

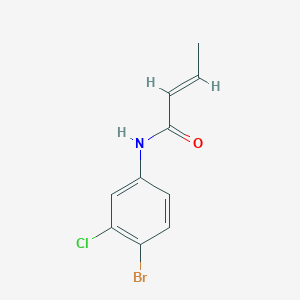


![3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8015219.png)
![[3-(2-Chloro-4-fluorophenyl)isoxazol-5-yl]methanol](/img/structure/B8015224.png)


